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For Researchers, Scientists, and Drug Development Professionals

The C3HS3 radical is a species of significant interest in a variety of chemical contexts, from
combustion and atmospheric chemistry to astrochemistry. Its potential energy surface (PES) is
characterized by a rich landscape of isomers and intricate reaction pathways. Understanding
the topography of this surface is crucial for predicting the formation, stability, and reactivity of
these radicals. This technical guide provides an in-depth exploration of the C3H3 radical PES,
summarizing key quantitative data, detailing experimental and computational methodologies,
and visualizing the complex relationships between its various components.

Core Isomers and Energetics

The C3H3 potential energy surface is populated by several isomeric structures, with the most
stable being the propargyl radical and the cyclopropenyl radical.[1][2] Other notable, less
stable isomers include the 1-propynyl and cycloprop-2-enyl radicals. The relative energies of
these species have been extensively studied through computational chemistry, providing a
thermodynamic hierarchy of stability.

Data Presentation: Relative Energies of C3H3 Isomers

The following table summarizes the relative energies of the four most stable C3H3 isomers, as
determined by high-level ab initio calculations. The propargyl radical is generally considered
the global minimum on the PES.
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Relative Energy

Isomer Structure Point Group

(kcallmol)
Propargyl radical H2C-C=CH Cav 0.0
Cyclopropenyl radical cyclo-(CH)s Cav (distorted) ~10-15
1-Propynyl radical HsC-C=C- Csv ~35-40
Cycloprop-2-enyl cyclo-(C(H)-CH=CH)  Cs ~40-45

radical

Note: The exact relative energies can vary slightly depending on the level of theory and basis
set used in the calculations.

Geometrical Parameters and Vibrational
Frequencies

The geometric structures and vibrational frequencies of the C3H3 isomers are critical for their
experimental identification and for understanding their dynamic behavior. High-resolution
spectroscopic techniques, guided by theoretical calculations, have provided detailed insights
into these properties.

Data Presentation: Geometrical Parameters of Key C3H3
Isomers
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Bond Length

Isomer Bond A) Bond Angle Angle (°)
Propargyl
] Ci-C2 1.38-1.42 Hi1-Ci-H2 118 - 120
Radical
C2-Cs 1.22-1.26 Hs3-Cs-C:2 175 - 180
Ci1-Hi,2 1.08-1.10
Cs-Hs 1.06 - 1.08
Cyclopropenyl
) Ci-C2 1.39-1.43 C1-C2-Cs 58 - 62
Radical
C2-Cs 1.39-1.43 H-C-C 128 - 132
Ci1-Cs 1.39-1.43
C-H 1.07-1.09

Note: The geometry of the cyclopropenyl radical is subject to Jahn-Teller distortion, leading to a
C2v symmetry structure from a Dsn precursor.

Data Presentation: Selected Vibrational Frequencies of
Key C3H3 Isomers (cm~*)

Isomer Vibrational Mode Frequency (cm™?)
Propargyl Radical C=C stretch ~2150

CH: scissors ~1440

C-C stretch ~1060

Cyclopropenyl Radical Ring deformation ~1280

C-H stretch ~3100

Experimental and Computational Protocols
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The characterization of the C3H3 potential energy surface relies on a synergistic interplay
between experimental and computational techniques.

Experimental Methodologies

A variety of experimental techniques are employed to study the properties and reactions of
C3H3 radicals:

o Photoionization Mass Spectrometry (PIMS): This technique is used to identify different
isomers based on their distinct ionization energies. By coupling PIMS with a chemical
reactor, the products of reactions involving C3H3 can be detected and quantified.

o Laser-Induced Fluorescence (LIF) Spectroscopy: LIF is a sensitive method for probing the
guantum state distributions of radical products in chemical reactions, providing insights into
reaction dynamics.

 Infrared Predissociation (IRPD) Spectroscopy: This method, often applied to ion-molecule
complexes in a cryogenic ion trap, allows for the measurement of vibrational spectra of
mass-selected ions, aiding in the structural identification of different isomers.[3]

e Crossed Molecular Beam Experiments: These experiments allow for the study of single-
collision events between reactants under well-defined conditions, providing detailed
information about reaction dynamics and product angular distributions.

Computational Methodologies

Computational chemistry plays a pivotal role in mapping the C3H3 PES. The following methods
are commonly used:

e Ab Initio Methods:

o Multi-Reference Configuration Interaction (MRCI): Essential for accurately describing the
electronic states of radicals, especially in cases of near-degeneracy.[2]

o Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: Considered
the "gold standard" for calculating accurate energies and geometries of well-behaved
molecules.[2]
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o Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Perturbation
Theory (CASPT2): These methods are crucial for studying systems with significant multi-
reference character, such as transition states and electronically excited states.[2]

e Density Functional Theory (DFT):

o B3LYP: A widely used hybrid functional that often provides a good balance between
accuracy and computational cost for geometries and vibrational frequencies.

e Basis Sets:
o Pople-style basis sets (e.g., 6-311++G(d,p)): Commonly used for DFT calculations.

o Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): Employed in high-
accuracy ab initio calculations to systematically approach the complete basis set limit.

Visualization of the C3H3 Potential Energy Surface

The intricate relationships between the isomers and the pathways for their interconversion can
be effectively visualized using diagrams.

Isomerization Pathways on the C3H3 PES

The following diagram illustrates the relative energies and isomerization pathways between the
four most stable C3H3 isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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